Oxan-2-yl 3-(furan-2-yl)prop-2-enoate
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Overview
Description
Oxan-2-yl 3-(furan-2-yl)prop-2-enoate is a chemical compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon In this case, the compound features both an oxane (tetrahydropyran) ring and a furan ring, connected by a propenoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxan-2-yl 3-(furan-2-yl)prop-2-enoate typically involves the esterification of 3-(furan-2-yl)prop-2-enoic acid with oxan-2-ol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Oxan-2-yl 3-(furan-2-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The propenoate group can be reduced to form the corresponding propanoate derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Propanoate derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Oxan-2-yl 3-(furan-2-yl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Oxan-2-yl 3-(furan-2-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s furan ring can participate in π-π interactions with aromatic residues in proteins, while the propenoate group can undergo Michael addition reactions with nucleophilic sites in biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate
- Ethyl 3-(furan-2-yl)propionate
- 2-Oxotetrahydrofuran-3-yl acrylate
Uniqueness
Oxan-2-yl 3-(furan-2-yl)prop-2-enoate is unique due to the presence of both an oxane ring and a furan ring, which imparts distinct chemical properties and reactivity. This dual-ring structure is not commonly found in similar compounds, making it a valuable intermediate in organic synthesis and a potential candidate for various applications .
Properties
CAS No. |
90073-21-5 |
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Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
oxan-2-yl 3-(furan-2-yl)prop-2-enoate |
InChI |
InChI=1S/C12H14O4/c13-11(7-6-10-4-3-9-14-10)16-12-5-1-2-8-15-12/h3-4,6-7,9,12H,1-2,5,8H2 |
InChI Key |
OHBIZECQNOGGJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OC(=O)C=CC2=CC=CO2 |
Origin of Product |
United States |
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